3-Amino-N-(6-formylnaphthalen-1-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
143718-45-0 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-amino-N-(6-formylnaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-15-5-1-4-14(10-15)18(22)20-17-6-2-3-13-9-12(11-21)7-8-16(13)17/h1-11H,19H2,(H,20,22) |
InChI Key |
STTJWRGJFSARJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC3=C2C=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminobenzoyl Chloride
3-Aminobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Excess chlorinating agent ensures complete conversion.
Reaction Conditions :
Coupling with 6-Formylnaphthalen-1-amine
The acyl chloride reacts with 6-formylnaphthalen-1-amine under Schotten-Baumann conditions:
Procedure :
-
Dissolve 6-formylnaphthalen-1-amine (1.0 equiv) in aqueous NaOH (10–20% w/v).
-
Add 3-aminobenzoyl chloride (1.1 equiv) dropwise at 0–5°C.
-
Stir for 2–4 hours, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Challenges :
-
Competitive hydrolysis of acyl chloride in aqueous media.
-
Sensitivity of the formyl group to strong bases.
Protection-Deprotection Strategy Using Nitro Intermediates
Synthesis of 3-Nitro-N-(6-Formylnaphthalen-1-yl)Benzamide
To avoid amino group interference, 3-nitrobenzoyl chloride is coupled with 6-formylnaphthalen-1-amine under phase-transfer conditions:
Reaction Setup :
-
Solvent : Toluene.
-
Catalyst : Hexadecyltrimethylammonium chloride (0.5–1.0 mol%).
-
Base : 28% aqueous ammonia.
Procedure :
-
Add 6-formylnaphthalen-1-amine to ammoniacal solution with phase-transfer catalyst.
-
Slowly add 3-nitrobenzoyl chloride in toluene at ≤40°C.
-
Reflux for 3 hours, isolate via suction filtration.
Reduction of Nitro to Amino Group
Catalytic hydrogenation using Pd/C (5% w/w) in ethanol at 50–70°C and 0.5–1.0 MPa H₂ pressure:
Procedure :
-
Suspend 3-nitro intermediate in ethanol with Pd/C.
-
Charge reactor with H₂, stir at 60°C until H₂ uptake ceases.
-
Filter catalyst, concentrate filtrate, and recrystallize.
Formylation of N-(Naphthalen-1-yl)Benzamide Precursors
Vilsmeier-Haack Formylation
Introduce the formyl group post-coupling using POCl₃ and DMF:
Procedure :
-
Dissolve N-(naphthalen-1-yl)benzamide in DMF (2.0 equiv).
-
Add POCl₃ (1.2 equiv) at 0°C, warm to 80°C for 4 hours.
-
Quench with ice-water, neutralize with NaHCO₃, extract with DCM.
Friedel-Crafts Acylation Followed by Oxidation
Alternative route for formyl group installation:
-
Acylation : Treat N-(naphthalen-1-yl)benzamide with acetyl chloride/AlCl₃.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | Acyl chloride + amine coupling | 68–75% | Short route, minimal steps | Formyl group sensitivity |
| Protection-Deprotection | Nitro coupling → Hydrogenation | 88–93% | High yield, robust conditions | Additional reduction step |
| Late-Stage Formylation | Vilsmeier-Haack on pre-coupled substrate | 65–70% | Flexibility in substitution | Requires harsh reagents |
Optimization Strategies and Scale-Up Considerations
Chemical Reactions Analysis
Amidation and Acylation
The core benzamide scaffold is typically synthesized via:
-
Direct amidation of carboxylic acids with amines under coupling agents (e.g., borate esters, Rh catalysis) .
-
Nucleophilic substitution between acyl chlorides and amines, as seen in the preparation of N-arylbenzamides .
For 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide, the formyl group on the naphthalene ring likely originates from acetate-protected aldehyde precursors , which are hydrolyzed post-synthesis (e.g., 1-formylnaphthalen-2-yl acetate) .
Functional Group Transformations
-
Aldehyde reactivity : The formyl group participates in condensation reactions (e.g., with cyanoacetates or amines to form imines or heterocycles) .
-
Amino group reactivity : The 3-amino substituent enables Schiff base formation or cyclocondensation with ketones/aldehydes .
Condensation to Heterocycles
Compound 3b (N-(2-formyl-3-methylphenyl)benzamide) undergoes cyclization with ethyl cyanoacetate to form pyridone derivatives . Similarly, 6-formylnaphthalene derivatives react with dicyanovinyl groups to yield pyrazolo[1,5-a]pyrimidines .
Catalytic and Kinetic Insights
-
Rhodium catalysis facilitates ortho-C–H amidation of benzaldehydes, achieving moderate yields (44–78%) .
-
Borate esters promote direct amide formation without racemization, critical for chiral benzamides .
Spectroscopic Characterization
Key 1H NMR signals for related compounds:
HRMS data for N-(5-aminopyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives confirm molecular ions (e.g., m/z 379.4 [M+H]+) .
Stability and Handling Considerations
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H14N2O2
- Molecular Weight : 290.32 g/mol
- CAS Number : 143718-45-0
The compound features a naphthalene moiety with an amino group and a formyl substituent, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide. For instance, analogs have shown significant growth inhibition against various cancer cell lines, including:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
These findings suggest that modifications to the naphthalene structure can enhance anticancer efficacy, potentially leading to new therapeutic agents for resistant cancer types .
Analgesic Properties
Similar compounds have been documented for their analgesic effects, providing pain relief comparable to traditional analgesics like morphine but with reduced dependency issues. The analgesic activity is attributed to the compound's ability to interact with pain pathways in the body, making it a candidate for further development in pain management therapies .
Enzyme Inhibition
Research has indicated that derivatives of benzamide compounds can act as inhibitors for various enzymes, including:
- Alpha-glucosidase : Important for managing Type 2 diabetes.
- Acetylcholinesterase : Relevant in Alzheimer's disease treatment.
The enzyme inhibition studies demonstrate the potential of these compounds in treating metabolic disorders and neurodegenerative diseases .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials, such as:
- Polymers : Incorporating the compound into polymer matrices can enhance thermal stability and mechanical properties.
- Dyes and Pigments : The naphthalene structure provides vibrant color properties, making it suitable for dye applications.
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer potential of various benzamide derivatives, compounds similar to this compound were synthesized and screened against multiple cancer cell lines. The study reported that certain modifications led to enhanced potency, indicating that structural optimization is crucial for developing effective anticancer agents .
Case Study 2: Analgesic Activity
A patent describes a series of naphthamide derivatives exhibiting analgesic properties superior to those of conventional opioids while minimizing addiction risks. These findings underscore the importance of exploring naphthalene-based compounds for new pain management therapies .
Mechanism of Action
The mechanism of action of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Benzamide Analogs
Key Observations :
- This may influence binding affinity in enzyme inhibition (e.g., PCAF HAT) .
- Amino Group Role: The 3-amino group is a common feature in neuroleptic benzamides (e.g., amisulpride) and may modulate solubility or receptor interactions .
Table 2: Inhibitory Activities of Benzamide Analogs
Key Observations :
- PCAF HAT Inhibition: Analogs with long acyl chains (e.g., tetradecanoylamino) show higher inhibitory activity, suggesting hydrophobic interactions are critical. The target compound’s formyl group may substitute for carboxy groups in binding .
- GK Activation: Benzamides with sulfamoyl groups bind to Arg63 via H-bonds. The amino and formyl groups in the target compound could mimic this interaction .
Key Observations :
- Solubility : The naphthalene core likely reduces aqueous solubility compared to furan or carboxyphenyl analogs.
- Stability : The formyl group may render the compound prone to oxidation, necessitating inert storage conditions.
Biological Activity
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its cytotoxic effects and other pharmacological properties.
- Molecular Formula : CHNO
- Molar Mass : 290.32 g/mol
- Density : 1.341 g/cm³ (predicted)
- pKa : 13.22 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with amine and formyl groups. Various synthetic pathways can be explored to optimize yield and purity, including the use of catalytic methods or microwave-assisted synthesis.
Cytotoxicity
Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in hepatocellular carcinoma (HepG2) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | Data not specified | Induction of apoptosis |
For instance, a study indicated that derivatives with similar structures exhibited significant cytotoxicity, suggesting that modifications in the naphthalene and benzamide moieties can enhance biological activity .
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Induction of apoptosis through mitochondrial pathways.
- Cell cycle arrest at specific phases, leading to inhibited proliferation.
- Potential inhibition of tubulin polymerization, affecting cell structure and function .
Case Study 1: HepG2 Cell Line
In a focused study on HepG2 cells, compounds structurally related to this compound were evaluated for their antiproliferative effects. Results indicated a significant reduction in cell viability at lower concentrations, with induction of apoptosis confirmed through flow cytometry analysis .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the benzamide structure greatly influenced biological activity. Compounds with electron-withdrawing groups on the benzene ring showed enhanced inhibitory effects against various cancer cell lines, indicating that strategic substitutions could lead to more potent derivatives .
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide with high purity?
Answer:
The synthesis of this compound typically involves amide coupling between a naphthalene-formyl precursor and a 3-aminobenzoyl derivative. Key methodological considerations include:
- Acyl chloride activation : Reacting the carboxylic acid precursor (e.g., 3-aminobenzoic acid) with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate. This ensures efficient amide bond formation with the naphthalenyl amine .
- Reaction conditions : Stirring in aprotic solvents (e.g., acetonitrile/water mixtures) at room temperature for 72 hours to maximize yield .
- Purification : Use crystallization from methanol/water (4:1) to isolate the product with >75% yield and >95% purity .
| Step | Conditions | Yield/Purity |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 4 hours | Quantitative conversion |
| Amide coupling | Acetonitrile:H₂O (3:1), 72h, RT | 75% yield |
| Purification | Crystallization (MeOH:H₂O 4:1) | >95% purity |
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structurally similar benzamides (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide), the following precautions are advised:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335) .
- Spill management : Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound’s derivatives?
Answer:
Discrepancies in biological data (e.g., HDAC inhibition or cytotoxicity) often arise from:
- Purity variability : Validate compound purity via HPLC (>98%) and NMR (e.g., δ 10.50 ppm for amide protons) to exclude impurities affecting bioactivity .
- Assay conditions : Standardize cell lines (e.g., SKM-1 for myelodysplastic syndrome) and treatment durations (24–96 hours) to ensure reproducibility .
- Structural analogs : Compare activity with derivatives lacking the formyl group (e.g., 3-Amino-N-(4-methylphenyl)benzamide) to isolate functional group contributions .
Advanced: What crystallographic strategies are recommended for characterizing polymorphic forms of this compound?
Answer:
- X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve monoclinic or rhombic polymorphs. For example:
- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify melting points of polymorphs (e.g., form II melts at 120°C vs. form I at 135°C) .
Advanced: How can the formyl group’s reactivity be exploited for derivatization in drug discovery?
Answer:
The 6-formyl moiety enables site-specific modifications:
- Schiff base formation : React with primary amines (e.g., hydrazines) to generate imine-linked conjugates for targeted delivery .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C to stabilize intermediates for pharmacokinetic optimization .
- Click chemistry : Couple with azide-functionalized probes (e.g., fluorophores) for cellular imaging .
Basic: What analytical techniques are essential for structural validation of this compound?
Answer:
- NMR spectroscopy : Confirm the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution Q-TOF MS to verify exact mass (e.g., m/z 319.1 [M+H]⁺) .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
Advanced: What computational methods can predict the LogD and solubility of this compound?
Answer:
- LogD prediction : Use software like ACD/Labs Percepta to estimate pH-dependent partitioning (e.g., LogD 1.47 at pH 7.4) .
- Solubility modeling : Molecular dynamics simulations with explicit solvents (e.g., water/ethanol mixtures) to optimize formulation .
Advanced: How do steric and electronic effects influence the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
